BenchChemオンラインストアへようこそ!

Tulobuterol Hydrochloride

COPD Quality of Life SGRQ

Tulobuterol hydrochloride (CAS 56776-01-3) is the API in the world's first commercial transdermal long-acting β2-agonist patch. Its distinct PK profile—4h lag, 9–12h tmax, >80% absorption—enables 24h bronchodilation, improving nighttime symptom control and adherence (87.7% vs. 72.2% inhaled salmeterol) in asthma/COPD. As a transdermal-specific agent, its delivery kinetics cannot be replicated by oral or inhaled β2-agonists. Essential for TTS formulation R&D, generic bioequivalence studies, and analytical method validation (HPLC, LC-MS/MS). Research-grade material (≥98% HPLC) ensures reliable, reproducible results.

Molecular Formula C12H19Cl2NO
Molecular Weight 264.19 g/mol
CAS No. 41570-61-0
Cat. No. B1682040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTulobuterol Hydrochloride
CAS41570-61-0
Synonyms1-(o-chlorophenyl)-2-tert-butylaminoethanol
alpha-((tert-butylamino)methyl)-o-chlorobenzyl alcohol
Atenos
Brelomax
C-78
HN-078
tulobuterol
tulobuterol hydrochloride
Molecular FormulaC12H19Cl2NO
Molecular Weight264.19 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(C1=CC=CC=C1Cl)O
InChIInChI=1S/C12H18ClNO.ClH/c1-12(2,3)14-8-11(15)9-6-4-5-7-10(9)13;/h4-7,11,14-15H,8H2,1-3H3;1H
InChIKeyRSLNRVYIRDVHLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Tulobuterol Hydrochloride (CAS 41570-61-0) Procurement Guide: Sourcing the First Transdermal Long-Acting Beta2-Agonist


Tulobuterol hydrochloride is a selective β2-adrenoceptor agonist bronchodilator and the active pharmaceutical ingredient in the world's first commercially available transdermal therapeutic system (TTS) for a long-acting β2-agonist [1]. As a hydrochloride salt of tulobuterol (CAS 41570-61-0 for the base; CAS 56776-01-3 for the hydrochloride), it is designed for sustained, 24-hour β2-agonism following once-daily patch application, offering a distinct pharmacokinetic and delivery profile compared to inhaled or oral β2-agonists [1][2]. Its utility is established in the management of bronchial asthma and chronic obstructive pulmonary disease (COPD), where transdermal delivery addresses specific patient adherence and nighttime symptom control challenges [1][3].

Why Tulobuterol Hydrochloride Cannot Be Replaced by Generic Oral or Inhaled Beta2-Agonists


The clinical and pharmacokinetic performance of tulobuterol is intrinsically linked to its transdermal delivery system, a formulation strategy that generic oral or inhaled β2-agonists cannot replicate. The tulobuterol patch achieves a distinct absorption profile with a 4-hour lag time and a prolonged 9-12 hour time to peak plasma concentration (tmax), enabling once-daily dosing that maintains therapeutic levels over 24 hours and specifically targets early morning symptoms when applied at bedtime [1]. This sustained-release profile, driven by the patch's matrix design and the hydrochloride salt form, directly contrasts with the rapid absorption and shorter duration of action seen with inhaled β2-agonists like salbutamol (tmax 0.8-1.5h) [1][2]. Consequently, substituting with a different β2-agonist or a different salt form would fundamentally alter the pharmacokinetic and pharmacodynamic outcomes, as evidenced by head-to-head trials where transdermal tulobuterol demonstrated superior quality-of-life improvements and treatment adherence compared to inhaled salmeterol [3].

Quantitative Differentiation of Tulobuterol Hydrochloride: A Comparator-Based Evidence Guide


Superior Quality of Life and Symptom Control vs. Inhaled Salmeterol in COPD

In a 12-week randomized, open-label trial comparing once-daily transdermal tulobuterol (2mg patch) to twice-daily inhaled salmeterol (50µg) in 92 patients with stable COPD, tulobuterol demonstrated significantly greater improvements in health-related quality of life as measured by the St. George's Respiratory Questionnaire (SGRQ) [1]. While both drugs improved pulmonary function parameters (FEV1, FVC, PEF) without significant between-group differences, the tulobuterol group experienced a significant reduction in total SGRQ score from baseline at 8 weeks (-4.7 units), an improvement not observed at any time point in the salmeterol group [1]. Furthermore, tulobuterol significantly improved the SGRQ symptom domain score at weeks 4 (-6.9 units), 8 (-12.0 units), and 12 (-11.7 units), whereas salmeterol showed no significant changes in any domain [1].

COPD Quality of Life SGRQ Clinical Trial

Superior Treatment Adherence in Elderly COPD Patients vs. Inhaled Salmeterol

A prospective, randomized, open-label study comparing adherence between transdermal tulobuterol patch and inhaled salmeterol in elderly patients with COPD (mean age ~70 years) found that the overall compliance rate was significantly higher for the tulobuterol patch (87.7 ± 2.6%) compared to inhaled salmeterol (72.2 ± 4.9%) (p<0.05) [1]. This difference in adherence, likely due to the simplicity of a once-daily patch versus a multi-step inhalation device, can have profound implications for real-world treatment effectiveness.

COPD Adherence Compliance Elderly

Sustained 24-Hour Pharmacokinetic Profile vs. Rapid-Acting Inhaled Salbutamol

The pharmacokinetic profile of transdermal tulobuterol is fundamentally distinct from that of inhaled short-acting β2-agonists (SABAs) like salbutamol. Following patch application, tulobuterol exhibits a slow, sustained absorption with an absorption lag-time of about 4 hours and a time to peak plasma concentration (tmax) of 9-12 hours [1]. In contrast, inhaled salbutamol is rapidly absorbed, achieving a tmax of 0.8-1.5 hours [1]. This results in a prolonged, stable plasma concentration of tulobuterol over 24 hours, with 82-90% of the drug absorbed during this period [1]. This profile is specifically designed to provide once-daily, round-the-clock bronchodilation and to address the nocturnal dip in lung function, a therapeutic goal unattainable with short-acting inhaled agents.

Pharmacokinetics Transdermal Sustained Release tmax

Potent β2-Adrenoceptor Binding Affinity in the Nanomolar Range

At the molecular target level, tulobuterol demonstrates high-affinity binding to the human β2-adrenoceptor. In vitro radioligand displacement assays using [3H]-CGP12177 report a dissociation constant (Kd) of 6.80 nM for tulobuterol at the human β2-adrenoceptor [1]. While comparative binding data from the exact same assay system for key comparators like salmeterol or salbutamol is not available in this specific dataset, this nanomolar affinity confirms potent receptor engagement, which is a prerequisite for its observed clinical efficacy and long duration of action.

β2-Adrenoceptor Binding Affinity Kd Receptor Pharmacology

High Chemical Purity Specification for Research and Reference Standards

For research and analytical applications, the identity and purity of tulobuterol hydrochloride are critical. Commercial reference standards and research-grade material are typically specified with a purity of >98.0% as determined by HPLC [1]. Some suppliers offer material with even higher purity, specified at >99.0% (HPLC) . This high degree of purity ensures reliable results in analytical method development, validation, and pharmacokinetic studies, minimizing interference from impurities.

Analytical Chemistry HPLC Purity Quality Control

Optimal Application Scenarios for Tulobuterol Hydrochloride Based on Differential Evidence


Clinical Research on Novel Transdermal Drug Delivery Systems

As the active component of the first commercialized transdermal long-acting β2-agonist patch, tulobuterol hydrochloride serves as a benchmark for developing and validating new transdermal formulations. Its well-characterized pharmacokinetics (4h lag-time, 9-12h tmax, >80% absorption) [1] provide a quantitative standard against which novel permeation enhancers or matrix technologies can be compared. Research-grade material of high purity (>98.0% HPLC) is essential for such formulation studies.

Studies on Medication Adherence and Geriatric Pharmacotherapy

The tulobuterol patch is an ideal model intervention for clinical studies investigating the impact of drug delivery route on treatment adherence, particularly in elderly populations or those with cognitive or physical impairments affecting inhaler use. The documented adherence advantage of the tulobuterol patch (87.7%) over inhaled salmeterol (72.2%) [2] positions it as a key tool for health outcomes research focusing on real-world effectiveness and patient compliance.

Analytical Method Development and Bioequivalence Studies

High-purity tulobuterol hydrochloride is required as a reference standard for the development and validation of analytical methods (e.g., HPLC, LC-MS/MS) to quantify the drug in biological matrices like plasma or urine . This is critical for bioequivalence studies comparing generic patch formulations to the reference product, ensuring consistent systemic exposure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tulobuterol Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.